molecular formula C21H14N2O4 B13779850 Anthranilic acid, N-(8-aminoanthraquinonyl)- CAS No. 82-15-5

Anthranilic acid, N-(8-aminoanthraquinonyl)-

Cat. No.: B13779850
CAS No.: 82-15-5
M. Wt: 358.3 g/mol
InChI Key: RWWUAULELNVOFR-UHFFFAOYSA-N
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Description

Anthranilic acid, N-(8-aminoanthraquinonyl)- is a complex organic compound that features both anthranilic acid and anthraquinone moieties Anthranilic acid is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H), while anthraquinone is a polycyclic aromatic hydrocarbon with the formula C₁₄H₈O₂

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthranilic acid, N-(8-aminoanthraquinonyl)- typically involves the reaction of anthranilic acid with 8-aminoanthraquinone. This can be achieved through a series of steps including nitration, reduction, and coupling reactions. The nitration of anthraquinone produces 8-nitroanthraquinone, which is then reduced to 8-aminoanthraquinone. The final step involves the coupling of 8-aminoanthraquinone with anthranilic acid under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of Anthranilic acid, N-(8-aminoanthraquinonyl)- may involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound’s purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Anthranilic acid, N-(8-aminoanthraquinonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

    Substitution: The amino and carboxyl groups in the anthranilic acid moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthranilic acid derivatives.

Scientific Research Applications

Anthranilic acid, N-(8-aminoanthraquinonyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential role in enzyme inhibition and as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Anthranilic acid, N-(8-aminoanthraquinonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially affecting various biochemical processes. Its quinone moiety allows it to participate in redox reactions, which can influence cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Anthranilic acid: A simpler aromatic acid with similar functional groups.

    8-Aminoanthraquinone: A precursor in the synthesis of the target compound.

    Quinoline derivatives: Compounds with similar aromatic structures and potential biological activities.

Uniqueness

Anthranilic acid, N-(8-aminoanthraquinonyl)- is unique due to its combination of anthranilic acid and anthraquinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

82-15-5

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

2-[(8-amino-9,10-dioxoanthracen-1-yl)amino]benzoic acid

InChI

InChI=1S/C21H14N2O4/c22-14-8-3-6-12-17(14)20(25)18-13(19(12)24)7-4-10-16(18)23-15-9-2-1-5-11(15)21(26)27/h1-10,23H,22H2,(H,26,27)

InChI Key

RWWUAULELNVOFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4N

Origin of Product

United States

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